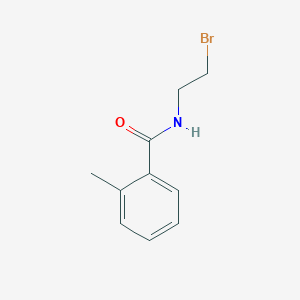

Benzamide, N-(2-bromoethyl)-2-methyl-

Description

Significance of Benzamide (B126) Derivatives as Synthetic Building Blocks

Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is of paramount importance in the realm of organic synthesis, primarily due to its prevalence in a vast array of biologically active molecules and functional materials. The amide bond itself is a stable and common feature in natural products and pharmaceuticals.

The versatility of the benzamide scaffold stems from several key factors:

Diverse Pharmacological Activities: Substituted benzamides are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This has made them attractive targets for drug discovery and development programs.

Synthetic Versatility: The benzamide structure can be readily synthesized through various methods, most commonly via the reaction of a benzoic acid derivative with an amine. researchgate.net The aromatic ring and the amide group can be further functionalized, allowing for the creation of large libraries of compounds for screening purposes.

Hydrogen Bonding Capabilities: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), enabling it to form strong intermolecular interactions. This property is crucial for the binding of benzamide-containing molecules to biological targets such as enzymes and receptors.

The strategic placement of various substituents on the benzene ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn can modulate its reactivity and biological activity. This makes substituted benzamides highly valuable as intermediates in the synthesis of more complex molecular architectures.

Strategic Importance of Bromoethyl Moieties in Organic Transformations

The bromoethyl group (-CH₂CH₂Br) is a key functional moiety in organic synthesis due to the unique properties of the carbon-bromine bond. Bromine is an excellent leaving group, making the bromoethyl moiety highly susceptible to nucleophilic substitution reactions. This reactivity is central to its strategic importance in a variety of organic transformations.

Key applications of the bromoethyl group in synthesis include:

Alkylation Reactions: The bromoethyl group is an effective electrophile for the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the facile introduction of an ethyl linker, which can be crucial for connecting different molecular fragments.

Synthesis of Heterocycles: The reactivity of the bromoethyl group makes it a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

Precursor to Other Functional Groups: The bromine atom can be readily displaced to introduce other functional groups, or the entire moiety can be modified through elimination reactions to form vinyl groups.

The presence of a bromoethyl moiety on a molecule like a benzamide derivative provides a reactive handle that can be selectively targeted for further chemical modification without disturbing the core benzamide structure.

Overview of N-(2-bromoethyl)-2-methylbenzamide within Contemporary Chemical Research

While specific published research on N-(2-bromoethyl)-2-methylbenzamide is limited, its structure suggests significant potential as a versatile intermediate in several areas of chemical research. The molecule combines the stable and modifiable 2-methylbenzamide (B88809) scaffold with the reactive N-(2-bromoethyl) side chain.

Based on the known reactivity of its components, N-(2-bromoethyl)-2-methylbenzamide is anticipated to be a valuable building block in the following areas:

Medicinal Chemistry: The compound could serve as a precursor for the synthesis of novel therapeutic agents. The bromoethyl group can be reacted with various amines, including those found in complex biomolecules or other synthetic intermediates, to generate a library of N-substituted ethylbenzamides for biological screening. The 2-methyl group on the benzene ring can influence the conformational preferences of the molecule, potentially leading to enhanced binding affinity and selectivity for specific biological targets.

Combinatorial Chemistry: Its structure is well-suited for the parallel synthesis of compound libraries. The reactive bromine atom allows for the facile introduction of a diverse range of substituents, enabling the rapid generation of numerous analogues for structure-activity relationship (SAR) studies.

Materials Science: Benzamide derivatives have been explored for their potential in the development of novel polymers and functional materials. The reactivity of the bromoethyl group could be exploited to incorporate this moiety into larger polymeric structures, potentially imparting unique properties to the resulting material.

A plausible synthetic route to N-(2-bromoethyl)-2-methylbenzamide would involve the acylation of 2-bromoethylamine (B90993) with 2-methylbenzoyl chloride or the coupling of 2-methylbenzoic acid with 2-bromoethylamine using a suitable coupling agent.

Table 1: Physicochemical Properties of N-(2-bromoethyl)benzamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO |

| Molecular Weight | 228.09 g/mol |

| Melting Point | 104-105 °C |

| Boiling Point (Predicted) | 380.7±25.0 °C |

| Density (Predicted) | 1.430±0.06 g/cm³ |

| pKa (Predicted) | 13.72±0.46 |

| CAS Number | 27110-61-8 |

Data for N-(2-bromoethyl)benzamide, the unmethylated analogue of the subject compound. chemicalbook.comnih.govechemi.comchemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromoethyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-8-4-2-3-5-9(8)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDWXDMOXKHXGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Bromoethyl 2 Methylbenzamide

Conventional Synthetic Routes to N-(2-bromoethyl)-2-methylbenzamide

Conventional synthesis of this compound hinges on fundamental organic chemistry reactions. These routes can be broadly categorized by the method of amide bond formation and the strategy for incorporating the N-(2-bromoethyl) side chain.

The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods are available for constructing the benzamide (B126) core of the target molecule. nih.gov The choice of method often depends on factors like substrate availability, desired purity, and reaction scale.

Direct condensation involves the reaction of a carboxylic acid (in this case, 2-methylbenzoic acid) with an amine (such as 2-bromoethylamine). This method is atom-economical but often requires harsh conditions or catalysts to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org

High temperatures (>100 °C) can be used to drive off water and force the equilibrium towards the amide product. libretexts.org Another approach involves hydrothermal conditions, where a variety of amides can be synthesized from direct condensation at elevated temperature and pressure (e.g., 250 °C and 40 bar), with yields reaching up to 90% in some cases. researchgate.net

To facilitate the reaction under milder conditions, various catalysts and reagents have been developed. Boron-based reagents, such as B(OCH₂CF₃)₃, have proven effective for the direct amidation of a wide range of carboxylic acids and amines. nih.govacs.org Metal-based catalysts, including those based on titanium (TiCl₄) and zirconium (ZrCl₄), are also employed to promote the condensation reaction, often requiring anhydrous conditions to function effectively. nih.govd-nb.info

Table 1: Catalysts and Conditions for Direct Amide Condensation

| Catalyst/Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Thermal (uncatalyzed) | High temperature (>100°C), removal of water | Simple, atom-economical, but limited substrate scope. nih.govlibretexts.org |

| Hydrothermal | High temperature and pressure (e.g., 250 °C, 40 bar) | Can provide high yields for a suite of amides. researchgate.net |

| Boron-Based Reagents (e.g., B(OCH₂CF₃)₃) | MeCN solvent, equimolar reactants | Operationally simple, applicable to a wide range of substrates. nih.govacs.org |

| Metal Catalysts (e.g., TiCl₄, ZrCl₄) | Anhydrous solvents (e.g., pyridine, THF), heating | Effective for both aliphatic and aromatic acids. d-nb.info |

A more common and often more efficient method for amide synthesis involves the acylation of an amine with an activated carboxylic acid derivative. tsijournals.com The most frequently used activated derivative is the corresponding acyl chloride (in this case, 2-methylbenzoyl chloride). This method is highly reliable for forming the amide bond with an appropriate amine, such as 2-bromoethylamine (B90993).

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.comlibretexts.org This is followed by the elimination of a chloride ion. libretexts.org The reaction is typically fast and often exothermic. libretexts.org

To neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, a base is usually added. libretexts.org Triethylamine is a common choice for this purpose. hud.ac.uk In some instances, the reaction can be carried out under solvent-free conditions using ultrasound irradiation, which presents a greener and highly efficient alternative. tsijournals.com

Table 2: Conditions for Amine Acylation with Benzoyl Chlorides

| Reaction Condition | Base | Solvent | Key Features |

|---|---|---|---|

| Standard Benchtop | Triethylamine | Cyrene™, Dichloromethane, etc. | Good yields, general applicability. hud.ac.uk |

| Ultrasound Irradiation | None (Catalyst-free) | None (Solvent-free) | Green, fast, high purity of products. tsijournals.com |

| Excess Amine | The reacting amine itself | Varies | The excess amine acts as both nucleophile and base. pearson.com |

The 2-bromoethyl group is a key functional handle in the target molecule. Its introduction can be achieved through various synthetic maneuvers, either by starting with a precursor that already contains this group or by modifying an existing alkyl chain.

The functionalization of C-H bonds through bromination is a powerful tool in organic synthesis. researchgate.net For alkyl groups attached to an aromatic ring (benzylic positions), selective bromination can be achieved using reagents like N-Bromosuccinimide (NBS), often with a radical initiator such as light or heat. masterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism and is highly selective for the benzylic C-H bond due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com

While this method is effective for brominating a group like the 2-methyl group on the benzamide ring, it is not a direct route to installing the N-(2-bromoethyl) side chain. masterorganicchemistry.com However, the principles of radical-mediated C-H functionalization are fundamental in synthetic methodology and demonstrate how an unactivated alkyl group can be selectively halogenated. researchgate.net

A more direct and practical approach to introducing the 2-bromoethyl group is through alkylation using a precursor that already contains this functionality. One such versatile building block is tert-Butyl N-(2-bromoethyl)carbamate, also known as 2-(Boc-amino)ethyl bromide. sigmaaldrich.com This compound features a reactive 2-bromoethyl group for alkylation, while the amine is protected by a tert-butoxycarbonyl (Boc) group, enhancing its stability during synthetic procedures.

The synthesis of tert-Butyl N-(2-bromoethyl)carbamate itself is typically achieved by reacting 2-bromoethylamine or its hydrobromide salt with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium hydroxide (B78521) or triethylamine. google.comchemicalbook.com

In the context of synthesizing N-(2-bromoethyl)-2-methylbenzamide, one could envision a route where 2-methylbenzamide (B88809) is first prepared and then the amide nitrogen is alkylated with a bromoethyl precursor. Alternatively, and more commonly, 2-methylbenzoyl chloride would be reacted directly with 2-bromoethylamine. If the free amine is too reactive or prone to side reactions, a protected version like tert-Butyl N-(2-bromoethyl)carbamate could be used, followed by a deprotection step. This precursor is widely utilized in organic synthesis to introduce the bromoethyl moiety, which can then participate in nucleophilic substitution reactions.

Introduction of the 2-Bromoethyl Moiety

Green Chemistry Approaches in the Synthesis of N-(2-bromoethyl)-2-methylbenzamide and Related Benzamides

Green chemistry principles are increasingly integral to the development of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of benzamides, these principles manifest in methodologies that reduce energy consumption, eliminate hazardous solvents, employ catalytic processes, and maximize the incorporation of reactant atoms into the final product.

Microwave-Assisted Organic Synthesis of Benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that significantly accelerates chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. niscpr.res.in The use of microwave irradiation in the synthesis of benzamide derivatives offers substantial improvements by reducing reaction times from hours to mere minutes. arabjchem.orgresearchgate.net This rapid, localized heating can enhance reaction rates and, in some cases, enable reactions that are difficult to achieve with traditional heating. niscpr.res.in

For instance, the synthesis of N-(aryl)-substituted benzamides from various anilines and acid chlorides has been achieved in good to excellent yields under solvent-free, microwave-assisted conditions. niscpr.res.in This method is noted for its simplicity, ease of work-up, and practical applicability, making it an attractive green alternative. niscpr.res.in The efficiency of microwave heating can dramatically cut down on energy consumption and minimize the formation of byproducts. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis A representative comparison for the synthesis of benzamide derivatives.

| Method | Reaction Time | Yield | Conditions | Source(s) |

|---|---|---|---|---|

| Conventional Heating | 30-120 minutes | Comparative | Toluene | arabjchem.org |

| Microwave Irradiation | 5-15 minutes | 89-99% | Solvent-Free | niscpr.res.inmdpi.com |

Solvent-Free and Aqueous-Phase Reaction Systems

A cornerstone of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions represent an ideal approach, minimizing pollution and simplifying purification processes. Several methods for synthesizing amides and related compounds have been developed that operate under solvent-free conditions. researchgate.net These reactions can be carried out by directly heating a mixture of reactants, sometimes with a solid support or catalyst. researchgate.net

Microwave-assisted synthesis, as mentioned, is often performed under solvent-free conditions, further enhancing its green credentials. niscpr.res.in Another sustainable approach involves utilizing water as a reaction solvent. While organic reagents often have low solubility in water, specialized catalysts and reaction conditions can facilitate amide formation in aqueous systems. For example, a patented process describes the preparation of benzamide from an activated benzoic acid derivative and an aqueous ammonia (B1221849) solution, demonstrating the viability of water as a medium for such transformations.

Catalysis-Driven Transformations for Benzamide Formation

Catalysis is a fundamental pillar of green chemistry, offering pathways to new reactions and increasing the efficiency of existing ones. The use of catalysts in benzamide synthesis can lower the activation energy of the reaction, reduce the need for harsh conditions, and improve selectivity. A variety of catalytic systems have been developed for amide bond formation.

Recent research highlights the use of novel catalysts, including:

Nanocatalysts: Zinc ferrite (B1171679) (ZnFe2O4) has been employed as a reusable nano-catalyst for the efficient one-pot synthesis of benzimidazole (B57391) derivatives, a related class of compounds. researchgate.net

Heterogeneous Acid Catalysts: Materials like SBA-Pr-SO3H, a nanoporous solid acid, have been used to catalyze the synthesis of benzamide and quinazolinone derivatives under solvent-free conditions, offering the advantage of easy recovery and reuse.

Metal-Based Catalysts: An iron-substituted polyoxometalate catalyst has been reported for an efficient and economical amidation strategy that proceeds without the need for additional bases or organic ligands.

These catalytic methods often lead to higher yields, milder reaction conditions, and a reduction in chemical waste compared to stoichiometric methods.

Table 2: Examples of Catalysts Used in Benzamide and Related Syntheses

| Catalyst | Catalyst Type | Application | Advantages |

|---|---|---|---|

| ZnFe2O4 | Nanocatalyst | Benzimidazole Synthesis | Recyclable, High Yields |

| SBA-Pr-SO3H | Heterogeneous Solid Acid | Benzamide Synthesis | Reusable, Solvent-Free Conditions |

| Iron-Substituted Polyoxometalate | Homogeneous Metal Catalyst | Amide Synthesis | High Atom Economy, Base-Free |

| Diatomite Earth@IL/ZrCl4 | Supported Ionic Liquid | Benzamide Synthesis | Reusable, Ultrasonic Irradiation |

Atom Economy Principles in Benzamide Synthesis

Developed by Barry Trost, the concept of atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A reaction with high atom economy maximizes the incorporation of starting materials into the final structure, generating little to no waste.

Traditional amide synthesis often suffers from poor atom economy. For example, the use of carbodiimide (B86325) coupling agents or the conversion of a carboxylic acid to an acyl chloride generates stoichiometric byproducts that are not incorporated into the final benzamide. In contrast, the ideal synthesis of N-(2-bromoethyl)-2-methylbenzamide would be the direct condensation of 2-methylbenzoic acid and 2-bromoethylamine, releasing only a molecule of water. While challenging, catalysis-driven transformations are key to achieving this goal. An iron-catalyzed amidation has been developed as an atom-economic strategy, affording amides in high yields without the need for activating agents.

Advanced Synthetic Techniques and Stereoselective Considerations

Beyond green chemistry, the field of organic synthesis is constantly evolving with new techniques that offer greater efficiency and control. For a molecule like N-(2-bromoethyl)-2-methylbenzamide, which does not possess a chiral center, stereoselective considerations are not a factor. However, advanced techniques such as one-pot reactions are highly relevant.

One-Pot Synthetic Strategies for Substituted Benzamides

Several one-pot strategies have been developed for the synthesis of substituted benzamides and related structures:

The use of modern coupling reagents, such as COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate], enables the one-pot synthesis of N,N-diethyl-3-methylbenzamide (DEET) from the corresponding carboxylic acid and amine. walisongo.ac.id This method is operationally simple, and the byproducts are water-soluble, allowing for a straightforward aqueous workup. walisongo.ac.id

Oxidative amidation, catalyzed by a copper-based metal-organic framework (MOF), allows for the one-pot synthesis of amides from aldehydes and amines, providing another advanced route to the benzamide scaffold. nih.gov

These advanced, multi-step, single-vessel procedures represent the cutting edge of synthetic efficiency and are directly applicable to the streamlined production of complex benzamide derivatives.

Palladium-Catalyzed Reactions for Benzamide Derivatives

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient and versatile methods for constructing carbon-nitrogen (C–N) bonds. wikipedia.org These methods are highly relevant for the synthesis of N-substituted benzamides, including N-(2-bromoethyl)-2-methylbenzamide. The most prominent of these is the Buchwald-Hartwig amination, which involves the coupling of an amine with an aryl halide or triflate. wikipedia.orgjk-sci.com

For the synthesis of the target compound, a plausible Buchwald-Hartwig approach would involve the reaction between 2-bromotoluene (B146081) or 2-iodotoluene (B57078) and N-(2-bromoethyl)acetamide, followed by hydrolysis of the acetyl group. However, a more direct and convergent strategy is the aminocarbonylation of an aryl halide. researchgate.net This one-pot reaction combines an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst to directly form the corresponding amide. researchgate.netorganic-chemistry.org

The general mechanism for palladium-catalyzed aminocarbonylation proceeds through several key steps:

Oxidative Addition: A Pd(0) species oxidatively adds to the aryl halide (e.g., 2-iodotoluene) to form a Pd(II) complex.

CO Insertion: Carbon monoxide inserts into the palladium-aryl bond to generate a palladium-acyl (aroyl) intermediate.

Nucleophilic Attack: The amine (2-bromoethylamine) attacks the electrophilic acyl carbon.

Reductive Elimination: The resulting complex undergoes reductive elimination to release the final amide product and regenerate the Pd(0) catalyst. jk-sci.com

The choice of ligand is critical for the efficiency and scope of these reactions. Early systems used simple phosphine (B1218219) ligands, but significant advancements have been made with the development of sterically hindered and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands. jk-sci.comrsc.org These advanced catalyst systems allow for reactions to be performed under milder conditions with a broader range of substrates, including less reactive aryl chlorides. researchgate.net

Below is a table summarizing typical conditions and components used in palladium-catalyzed aminocarbonylation for the synthesis of benzamide derivatives.

| Parameter | Typical Component/Condition | Function/Role | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(NHC)(allyl)Cl] | Source of the active Pd(0) catalyst. | researchgate.netrsc.org |

| Ligand | Triphenylphosphine (PPh₃), Xantphos, Di-1-adamantyl-n-butylphosphine | Stabilizes the catalyst, influences reactivity and selectivity. | researchgate.netmdpi.com |

| Aryl Halide | Aryl iodide, Aryl bromide, Aryl chloride | The electrophilic coupling partner (e.g., 2-iodotoluene). | organic-chemistry.org |

| Amine | Primary or Secondary Amine | The nucleophilic coupling partner (e.g., 2-bromoethylamine). | nih.gov |

| CO Source | Carbon Monoxide (gas), Mo(CO)₆, Formic Acid | Provides the carbonyl group for the amide. | researchgate.netorganic-chemistry.org |

| Base | Triethylamine (Et₃N), DBU, K₂CO₃, Cs₂CO₃ | Neutralizes the HX generated during the reaction. | jk-sci.comnih.gov |

| Solvent | Toluene, Dioxane, DMF, THF | Provides the reaction medium. | jk-sci.comnih.gov |

| Temperature | 80 - 120 °C | Typically requires heating to facilitate the catalytic cycle. | nih.gov |

Asymmetric Synthesis Approaches for Bromoethyl-Containing Scaffolds

While N-(2-bromoethyl)-2-methylbenzamide is an achiral molecule, the synthesis of chiral scaffolds containing a bromoethyl moiety is of significant interest for creating analogues and other complex, biologically active molecules. researchgate.net Asymmetric synthesis aims to produce a specific enantiomer of a chiral compound. Key strategies for generating chiral bromoethyl-containing building blocks, such as chiral 2-bromoethylamines, often involve the asymmetric ring-opening of aziridines. thieme-connect.comrsc.org

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. Their high ring strain makes them susceptible to nucleophilic ring-opening reactions. mdpi.commdpi.com By using a chiral catalyst or a chiral nucleophile, this ring-opening can be controlled to produce a single enantiomer of the product.

A prominent method involves the catalytic asymmetric ring-opening of meso-aziridines (achiral aziridines with a plane of symmetry) with a halide source. thieme-connect.com Chiral catalysts, often based on transition metals or chiral Lewis bases, can differentiate between the two enantiotopic C-N bonds of the aziridine (B145994) ring, leading to a highly enantioselective reaction.

For instance, the use of chiral 1,2,3-triazolium silicates has been shown to catalyze the enantioselective ring-opening of aziridines with trimethylsilyl (B98337) halides, providing access to chiral β-haloamines. thieme-connect.com The process involves the activation of the silyl (B83357) halide by the chiral catalyst, followed by a regio- and enantioselective attack on the aziridine ring.

Another approach is the kinetic resolution of racemic aziridines, where one enantiomer reacts faster with a chiral reagent, leaving the unreacted enantiomer in high enantiomeric excess. This can be followed by ring-opening of the separated enantiomer.

The resulting chiral β-bromoamines are versatile intermediates that can be further functionalized. For example, they can be acylated with 2-methylbenzoyl chloride to yield chiral analogues of N-(2-bromoethyl)-2-methylbenzamide.

| Asymmetric Strategy | Substrate | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Catalytic Asymmetric Ring-Opening | Meso-aziridine | Chiral Lewis acid or base catalyst, Halide source (e.g., TMSBr) | Enantioenriched β-haloamine | thieme-connect.comacs.org |

| Kinetic Resolution | Racemic aziridine | Chiral reagent or catalyst (less than one equivalent) | Enantioenriched aziridine and ring-opened product | acs.org |

| Organocatalytic α-Halogenation | Aldehyde | Chiral amine catalyst (e.g., prolinol derivative), Halogen source (e.g., NCS, NBS) | Chiral α-haloaldehyde (precursor to β-haloamine) | nih.gov |

| Diastereoselective Synthesis | Chiral imine or auxiliary | Achiral nucleophile (e.g., bromo-enolate) | Diastereomerically enriched β-bromoamine | epa.gov |

These asymmetric methods provide powerful tools for accessing chiral building blocks that are essential for medicinal chemistry and the development of new therapeutics. mdpi.comnih.gov

Reactivity and Derivatization Strategies of N 2 Bromoethyl 2 Methylbenzamide

Nucleophilic Substitution Reactions Involving the 2-Bromoethyl Group

The most prominent feature of the N-(2-bromoethyl)-2-methylbenzamide molecule is the primary alkyl bromide moiety. The carbon atom attached to the bromine is electrophilic due to the polarization of the C-Br bond, making it susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, which involves a backside attack by the nucleophile and results in the inversion of stereochemistry if the carbon were chiral. ksu.edu.safiveable.me

Displacement of Bromide as a Leaving Group

The bromide ion is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. ksu.edu.sa This reaction is a cornerstone for introducing new functional groups onto the ethyl side chain. Common nucleophiles such as hydroxides, alkoxides, cyanide, and azide (B81097) ions can readily replace the bromine atom to form alcohols, ethers, nitriles, and azides, respectively. The efficiency of these substitution reactions allows for the synthesis of a diverse library of derivatives from a single precursor.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | N-(2-hydroxyethyl)-2-methylbenzamide |

| Cyanide | Sodium Cyanide (NaCN) | N-(2-cyanoethyl)-2-methylbenzamide |

| Azide | Sodium Azide (NaN(_3)) | N-(2-azidoethyl)-2-methylbenzamide |

| Amine | Ammonia (B1221849) (NH(_3)) | N-(2-aminoethyl)-2-methylbenzamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-(2-(phenylthio)ethyl)-2-methylbenzamide |

Formation of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Ethylenediamines via Aminolysis of N-(2-bromoethyl)amides)

The 2-bromoethyl amide structure is a classic precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization. nih.govrsc.org This strategy involves a nucleophilic attack from the amide nitrogen or oxygen onto the electrophilic carbon bearing the bromine. However, direct cyclization involving the amide nitrogen to form a four-membered azetidinone ring is generally disfavored.

A more common and powerful application is in multi-step syntheses where the bromide is first displaced by a nucleophile, which then participates in a subsequent cyclization. For instance, aminolysis of N-(2-bromoethyl)-2-methylbenzamide with a primary amine yields an N,N'-disubstituted ethylenediamine (B42938) derivative. This intermediate can then be used in cyclocondensation reactions. For example, reaction with a carboxylic acid or its derivative can lead to the formation of substituted imidazoline (B1206853) rings.

Furthermore, if the amide itself is first transformed, the bromoethyl group can participate in cyclization. For example, conversion of the amide to a thioamide followed by reaction with a base can lead to the formation of thiazoline (B8809763) heterocycles. These intramolecular reactions are powerful tools for building complex cyclic structures from relatively simple acyclic precursors. nih.govrsc.org

Electrophilic Substitution Reactions on the Benzamide (B126) Core

Directed Functionalization of the Aromatic Ring

The benzamide core of the molecule can undergo electrophilic aromatic substitution, allowing for functionalization of the phenyl ring. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the 2-methyl group and the N-(2-bromoethyl)amido group. organicchemistrytutor.comlibretexts.org

Methyl Group (-CH(_3)) : The methyl group is a weakly activating, ortho, para-director due to hyperconjugation and its electron-donating inductive effect. unizin.org

When both groups are present, their combined influence determines the position of substitution. In N-(2-bromoethyl)-2-methylbenzamide, the methyl group is at position 2 and the amide at position 1. The methyl group strongly activates the ortho position (carbon 3) and the para position (carbon 5). The amide group directs meta to itself (positions 3 and 5). Therefore, both groups reinforce substitution at positions 3 and 5 of the aromatic ring. youtube.com The most likely position for electrophilic attack would be position 5, which is para to the activating methyl group and meta to the amide group, and is generally less sterically hindered than position 3.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E) | Reagents Example | Predicted Major Product |

| Nitration | NO(_2) | HNO(_3)/H(_2)SO(_4) | N-(2-bromoethyl)-2-methyl-5-nitrobenzamide |

| Bromination | Br | Br(_2)/FeBr(_3) | 5-bromo-N-(2-bromoethyl)-2-methylbenzamide |

| Friedel-Crafts Acylation | RCO | CH(_3)COCl/AlCl(_3) | 5-acetyl-N-(2-bromoethyl)-2-methylbenzamide |

Cross-Coupling Reactions for Functionalization of Brominated Benzamides

While traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Stille couplings are most common for aryl and vinyl halides, the functionalization of alkyl halides such as the 2-bromoethyl group is also an active area of research. youtube.com Reactions like Negishi coupling (using organozinc reagents) or Kumada coupling (using Grignard reagents) can be effective for coupling sp-hybridized carbons. These reactions would allow for the formation of a new carbon-carbon bond at the ethyl side chain, enabling the introduction of alkyl, vinyl, or aryl groups.

Alternatively, if the aromatic ring is first brominated via electrophilic substitution (as described in 3.2.1), the resulting aryl bromide becomes an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. mit.edu For example, 5-bromo-N-(2-bromoethyl)-2-methylbenzamide could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at position 5, creating biaryl structures. Similarly, a Heck reaction could introduce an alkene, and a Buchwald-Hartwig amination could form a new C-N bond. nih.govresearchgate.net

Transformational Reactions of the Amide Linkage

The amide bond itself is a robust functional group but can be transformed under specific conditions. These reactions alter the core structure of the molecule, providing access to different classes of compounds.

Hydrolysis : The amide can be hydrolyzed to the corresponding carboxylic acid (2-methylbenzoic acid) and amine (2-bromoethylamine) under either acidic or basic conditions, typically requiring heat. This reaction is essentially the reverse of the amide formation.

Reduction : The amide can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH(_4)) are required to reduce the carbonyl group of the amide completely to a methylene (B1212753) group (-CH(_2)-). This transformation would yield N-(2-bromoethyl)-2-methylbenzylamine, converting the benzamide into a substituted benzylamine (B48309) derivative.

Nucleophilic Acyl Substitution : While less common for secondary amides compared to esters or acid chlorides, the amide carbonyl can be attacked by highly reactive nucleophiles like organolithium reagents. researchgate.net This can potentially lead to the formation of ketones, although over-addition to form a tertiary alcohol is a common side reaction.

These transformations of the amide linkage significantly increase the synthetic utility of N-(2-bromoethyl)-2-methylbenzamide, allowing it to serve as a precursor to amines, carboxylic acids, and potentially ketones.

Amide Modifications and Hydrolysis

The amide bond is generally stable due to resonance delocalization, but it can undergo hydrolysis to yield 2-methylbenzoic acid and 2-bromoethylamine (B90993) under either acidic or basic conditions, typically requiring elevated temperatures. The mechanism involves nucleophilic attack on the carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent collapse to break the carbon-nitrogen bond.

Enzymatic hydrolysis of amide bonds is also a significant area of study, particularly in metabolism research. While specific data on N-(2-bromoethyl)-2-methylbenzamide is limited, analogous aromatic amides are known to be substrates for various hydrolases, such as carboxylesterases (CES) and arylacetamide deacetylase (AADAC). nih.govresearchgate.net For instance, studies on a range of aromatic amides have shown that enzymes like CES1 and CES2, found in human liver microsomes, can effectively catalyze their hydrolysis. nih.govresearchgate.net The efficiency of such enzymatic cleavage can be influenced by the steric and electronic properties of the substituents on both the aromatic ring and the amide nitrogen. nih.gov Mechanistic studies on enzyme-assisted amide hydrolysis have highlighted strategies such as inducing distortion of the amide bond and inversion of the reactive nitrogen to facilitate cleavage. nih.gov

| Condition | Reagents | General Mechanism |

|---|---|---|

| Acidic | Aqueous acid (e.g., H₂SO₄, HCl) and heat | Protonation of the carbonyl oxygen, followed by nucleophilic attack by water. |

| Basic | Aqueous base (e.g., NaOH, KOH) and heat | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |

| Enzymatic | Hydrolase enzymes (e.g., Carboxylesterases) | Formation of an acyl-enzyme intermediate through a catalytic triad. nih.gov |

Cyclization Reactions Involving the N-(2-bromoethyl) Moiety

The N-(2-bromoethyl) group is a key structural feature that enables intramolecular cyclization reactions, a powerful strategy for the synthesis of nitrogen-containing heterocycles. The bromine atom serves as a leaving group, and the adjacent ethyl chain provides the correct spacing for the formation of five-membered rings, which is kinetically and thermodynamically favored.

The most direct cyclization pathway involves an intramolecular nucleophilic substitution where the amide oxygen attacks the electrophilic carbon bearing the bromine. This process, typically promoted by a non-nucleophilic base, leads to the formation of a 2-(2-methylphenyl)-4,5-dihydrooxazole ring system. Alternatively, under different conditions, the amide nitrogen could potentially act as the nucleophile, though this is generally less favored for secondary amides.

Furthermore, transition-metal-catalyzed reactions can facilitate novel cyclization pathways. For example, research on related 2-bromobenzamides has demonstrated that cobalt-catalyzed cyclization with carbodiimides can produce 3-(imino)isoindolin-1-ones. mdpi.com This type of reaction proceeds through the formation of a five-membered aza-cobaltacycle intermediate, followed by nucleophilic addition and substitution. mdpi.com While the substrate in these studies differs slightly (bromine on the aromatic ring), it showcases the potential for metal-catalyzed cyclizations in benzamide derivatives to construct complex heterocyclic cores. mdpi.com

| Reacting Nucleophile | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Amide Oxygen | Intramolecular Williamson Ether Synthesis | 2-(2-methylphenyl)-4,5-dihydrooxazole |

| Amide Nitrogen | Intramolecular N-Alkylation | 1-acyl-aziridine (followed by potential rearrangement) |

| Aromatic Ring (via metal catalysis on an isomeric bromobenzamide) | Transition-Metal-Catalyzed Annulation | Isoindolinone derivatives mdpi.com |

Derivatization for Complex Molecular Architectures

N-(2-bromoethyl)-2-methylbenzamide is a valuable starting material for the synthesis of more complex molecules due to its multiple reactive sites.

The N-(2-bromoethyl) moiety is a primary handle for derivatization. The bromine atom can be readily displaced by a wide range of nucleophiles in SN2 reactions to introduce new functional groups. For instance, reaction with sodium azide would yield the corresponding N-(2-azidoethyl)-2-methylbenzamide, an intermediate that can be further transformed via reduction to an amine or through click chemistry. This alkylating capability allows for the attachment of the benzamide scaffold to larger molecular systems, polymers, or solid supports.

The aromatic ring offers another site for modification. The existing methyl and N-acylethylamino groups direct electrophilic aromatic substitution reactions, although the conditions must be controlled to avoid side reactions with the bromoethyl group. More advanced transformations, such as metal-catalyzed cross-coupling reactions, could be employed on a related bromo-substituted aromatic ring to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

Finally, the amide group itself can be a participant in building complex structures. While stable, it can be a component in multicomponent reactions (MCRs) under certain conditions. For example, the Ugi reaction, which combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is a powerful tool for rapidly generating molecular diversity. nih.gov While N-(2-bromoethyl)-2-methylbenzamide cannot directly participate as the amine component, its hydrolysis product, 2-bromoethylamine, could be used in such a reaction, subsequently re-acylating it to incorporate the 2-methylbenzoyl group into a larger, more complex scaffold. This modular approach is a cornerstone of modern medicinal chemistry for building libraries of structurally diverse compounds. nih.gov

Spectroscopic Characterization of N 2 Bromoethyl 2 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of N-(2-bromoethyl)-2-methylbenzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl group protons. The aromatic protons on the 2-methylphenyl ring would typically appear in the downfield region, between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the ring will lead to a complex splitting pattern for these protons.

The protons of the N-(2-bromoethyl) group are anticipated to show two distinct signals, each integrating to two protons. The methylene (B1212753) group attached to the nitrogen atom (-NH-CH₂-) would likely resonate as a triplet at approximately δ 3.6-3.8 ppm, influenced by the adjacent methylene group and the amide nitrogen. The methylene group bonded to the bromine atom (-CH₂-Br) would also appear as a triplet, but shifted further downfield, typically in the range of δ 3.4-3.6 ppm, due to the strong deshielding effect of the electronegative bromine atom.

A sharp singlet, integrating to three protons, would be observed in the upfield region, around δ 2.4-2.5 ppm, corresponding to the methyl group attached to the aromatic ring. The amide proton (-NH-) is expected to appear as a broad singlet, typically between δ 6.0 and 8.5 ppm, and its chemical shift can be influenced by solvent and concentration.

For comparison, the ¹H NMR spectrum of the related compound, 2-methylbenzamide (B88809), in CDCl₃ shows aromatic proton signals in the range of δ 7.21-7.71 ppm, a broad singlet for the two amide protons at δ 6.34 ppm, and a singlet for the methyl protons at δ 2.37 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for N-(2-bromoethyl)-2-methylbenzamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Multiplet | 4H | Aromatic protons |

| ~6.0 - 8.5 | Broad Singlet | 1H | Amide (N-H) |

| ~3.6 - 3.8 | Triplet | 2H | -NH-CH₂ - |

| ~3.4 - 3.6 | Triplet | 2H | -CH₂ -Br |

| ~2.4 - 2.5 | Singlet | 3H | -CH₃ |

Note: Predicted values are based on the analysis of related structures and general NMR principles.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For N-(2-bromoethyl)-2-methylbenzamide, a total of nine distinct carbon signals are expected.

The carbonyl carbon of the amide group is the most deshielded and is anticipated to appear at the lowest field, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 125-140 ppm. The quaternary carbon attached to the carbonyl group and the carbon bearing the methyl group will have distinct chemical shifts within this range.

The carbons of the ethyl bridge will be observed in the upfield region. The carbon atom bonded to the nitrogen (-NH-C H₂-) is expected to appear around δ 40-45 ppm, while the carbon attached to the bromine (C H₂-Br) will be shifted slightly upfield to approximately δ 30-35 ppm due to the heavy atom effect of bromine. The methyl carbon will give a signal at the highest field, typically around δ 20-25 ppm.

For comparison, the ¹³C NMR spectrum of 2-methylbenzamide in CDCl₃ shows the carbonyl carbon at δ 176.40 ppm and aromatic carbons between δ 130.13 and 142.33 ppm. The methyl carbon appears at δ 24.00 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-bromoethyl)-2-methylbenzamide

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 175 | Carbonyl (C=O) |

| ~125 - 140 | Aromatic Carbons |

| ~40 - 45 | -NH-C H₂- |

| ~30 - 35 | -C H₂-Br |

| ~20 - 25 | -C H₃ |

Note: Predicted values are based on the analysis of related structures and general NMR principles.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. The IR spectrum of N-(2-bromoethyl)-2-methylbenzamide is expected to display characteristic absorption bands corresponding to the amide and aromatic functionalities.

A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the secondary amide. The N-H stretching vibration of the amide is expected to appear as a moderate to strong band around 3300-3500 cm⁻¹. Another characteristic band for secondary amides is the N-H bending vibration, which typically occurs in the range of 1510-1570 cm⁻¹.

The presence of the aromatic ring will be indicated by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 600 cm⁻¹.

The gas-phase IR spectrum of 2-methylbenzamide shows a prominent C=O stretch at approximately 1740 cm⁻¹ and N-H stretching bands around 3400-3550 cm⁻¹. nist.gov

Table 3: Key IR Absorption Bands for N-(2-bromoethyl)-2-methylbenzamide

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amide |

| > 3000 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic |

| 1630 - 1680 | C=O Stretch | Secondary Amide |

| 1510 - 1570 | N-H Bend | Secondary Amide |

| 1450 - 1600 | C=C Stretch | Aromatic |

| 500 - 600 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The molecular weight of N-(2-bromoethyl)-2-methylbenzamide is 242.12 g/mol for the ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br isotopologue and 244.12 g/mol for the ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁸¹Br isotopologue. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

The fragmentation of N-(2-bromoethyl)-2-methylbenzamide under electron ionization (EI) is expected to proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage, leading to the formation of the 2-methylbenzoyl cation (m/z 119) upon cleavage of the C-N bond. This fragment is often a prominent peak in the spectrum. Further fragmentation of the 2-methylbenzoyl cation can lead to the loss of carbon monoxide (CO) to give a fragment at m/z 91, corresponding to the tolyl cation.

Another likely fragmentation pathway involves the loss of the bromoethyl group. Cleavage of the N-CH₂ bond can result in the formation of the 2-methylbenzamide radical cation (m/z 135). The mass spectrum of 2-methylbenzamide itself shows a strong molecular ion peak at m/z 135 and a base peak at m/z 119, corresponding to the 2-methylbenzoyl cation. nist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of N-(2-bromoethyl)-2-methylbenzamide

| m/z | Proposed Fragment Structure |

| 242/244 | [M]⁺ (Molecular Ion) |

| 135 | [CH₃C₆H₄CONH₂]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ |

| 91 | [CH₃C₆H₄]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-(2-bromoethyl)-2-methylbenzamide is expected to be dominated by the absorptions of the benzamide (B126) chromophore.

Benzamides typically exhibit two main absorption bands in the UV region. The more intense band, usually observed around 220-230 nm, is attributed to the π → π* transition of the conjugated system involving the benzene (B151609) ring and the carbonyl group. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, is expected to appear at a longer wavelength, typically around 260-280 nm. The presence of the methyl group on the aromatic ring may cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The bromoethyl substituent is not expected to significantly influence the UV-Vis spectrum as it is not part of the conjugated system. For instance, benzamide itself shows a strong absorption maximum at approximately 225 nm. nist.gov

Computational Studies on N 2 Bromoethyl 2 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. jksus.orgconicet.gov.arnih.gov It is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in space by finding the minimum energy conformation. nih.gov For N-(2-bromoethyl)-2-methylbenzamide, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can then be compared with experimental data, if available, to validate the computational model.

The electronic structure of the molecule is also elucidated through DFT. The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. jksus.orgnih.gov The MEP map uses a color gradient to indicate regions of different electrostatic potential. nih.gov For N-(2-bromoethyl)-2-methylbenzamide, the MEP would likely show a negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the amide group, indicating regions susceptible to electrophilic attack. Conversely, positive potential regions (typically blue) would be expected around the hydrogen atoms. jksus.org

Table 1: Selected Optimized Geometrical Parameters of N-(2-bromoethyl)-2-methylbenzamide (Predicted)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.245 | C-N-C | 122.5 |

| C-N | 1.360 | O=C-N | 123.0 |

| N-H | 1.015 | C-C-Br | 111.0 |

| C-Br | 1.950 | C-C-N | 112.0 |

Note: The data in this table is hypothetical and based on typical values for similar molecular structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. wikipedia.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small energy gap indicates that the molecule is more reactive. wikipedia.org For N-(2-bromoethyl)-2-methylbenzamide, the HOMO is likely to be localized on the benzamide (B126) moiety, particularly the phenyl ring and the amide group, due to the presence of π-electrons and lone pairs. The LUMO is likely to be distributed over the molecule, with a significant contribution from the bromoethyl group, particularly the antibonding σ* orbital of the C-Br bond.

Table 2: Calculated Frontier Molecular Orbital Energies for N-(2-bromoethyl)-2-methylbenzamide (Predicted)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

Note: These values are hypothetical and serve as an illustration of typical FMO analysis results from DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a description of the Lewis-like chemical bonding pattern, including the analysis of charge transfer and delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). researchgate.netwikipedia.orgwisc.edu

In N-(2-bromoethyl)-2-methylbenzamide, NBO analysis can quantify the extent of hyperconjugative interactions. For instance, it can reveal the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π*), which contributes to the stability of the amide bond. It can also analyze the interactions between the π orbitals of the benzene (B151609) ring and adjacent groups. The strength of these interactions is estimated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for N-(2-bromoethyl)-2-methylbenzamide (Predicted)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C=O) | 55.2 |

| π(C_aryl-C_aryl) | π*(C_aryl-C_aryl) | 20.5 |

Note: This table presents hypothetical E(2) values to illustrate the types of interactions that can be analyzed with NBO.

Conformational Analysis and Energetics

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers and determining their relative energies. For N-(2-bromoethyl)-2-methylbenzamide, rotation around the C-C bond of the ethyl group and the C-N bond of the amide group can lead to different conformers.

The bromoethyl chain, similar to 2-bromoethanol, can exist in anti and gauche conformations. researchgate.net The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as potential weak hydrogen bonding between the amide N-H and the bromine atom in a gauche conformation. Computational methods can be used to perform a potential energy surface scan by systematically rotating specific dihedral angles to locate the energy minima corresponding to stable conformers. The relative energies of these conformers can then be calculated to determine their population at a given temperature according to the Boltzmann distribution.

Table 4: Relative Energies of Conformers of N-(2-bromoethyl)-2-methylbenzamide (Predicted)

| Conformer | Dihedral Angle (N-C-C-Br) | Relative Energy (kcal/mol) |

|---|---|---|

| Gauche | ~60° | 0.00 |

Note: The data is hypothetical, illustrating that the gauche conformer may be slightly more stable due to intramolecular interactions.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. kuleuven.benih.govnih.gov This involves locating the transition states that connect reactants to products and calculating the activation energies. For N-(2-bromoethyl)-2-methylbenzamide, a potential reaction of interest is intramolecular cyclization. The amide nitrogen, upon deprotonation, can act as a nucleophile and attack the carbon atom bonded to the bromine, leading to the formation of a five-membered ring through an intramolecular S_N2 reaction.

DFT calculations can be used to model this reaction pathway. The geometries of the reactant, transition state, and product can be optimized, and their energies calculated. The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated activation energy provides a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For N-(2-bromoethyl)-2-methylbenzamide, DFT calculations can be used to predict its vibrational (IR and Raman) and NMR spectra.

Calculated vibrational frequencies correspond to the different vibrational modes of the molecule. nih.gov While there is often a systematic deviation between calculated and experimental frequencies, scaling factors can be applied to improve the agreement. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular vibrations. conicet.gov.ar

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. jksus.org The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS) and can aid in the assignment of signals in experimental NMR spectra. jksus.org

Table 5: Predicted vs. Experimental Spectroscopic Data for N-(2-bromoethyl)-2-methylbenzamide

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Typical Experimental IR Range (cm⁻¹) | Predicted ¹H NMR Chemical Shift (ppm) | Typical Experimental ¹H NMR Range (ppm) |

|---|---|---|---|---|

| N-H stretch | 3350 | 3300-3500 | 8.2 | 7.5-8.5 |

| C=O stretch | 1680 | 1630-1680 | - | - |

| C-H (aryl) | 3050-3100 | 3000-3100 | 7.2-7.5 | 7.0-7.8 |

| CH₂-Br | - | - | 3.6 | 3.4-3.7 |

Note: Predicted values are illustrative and based on typical results from DFT calculations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-bromoethyl)-2-methylbenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Synthetic Route : Use nucleophilic substitution of 2-methylbenzamide with 1,2-dibromoethane in anhydrous DMF, as described for similar bromoethyl derivatives .

- Optimization : Monitor reaction progress via TLC (e.g., silica gel, hexane/ethyl acetate 3:1) . Adjust stoichiometry (1:1.2 ratio of benzamide to dibromoethane) and temperature (reflux at 80°C for 4–6 hours) to minimize byproducts like diethyl ether adducts.

- Purification : Recrystallize from methanol or use column chromatography (silica gel, gradient elution) .

Q. Which spectroscopic techniques are most reliable for characterizing N-(2-bromoethyl)-2-methylbenzamide, and how are conflicting spectral data resolved?

- Characterization :

- NMR : Confirm bromoethyl group integration (¹H NMR: δ 3.6–3.8 ppm for -CH2Br, 2.4 ppm for methyl group) .

- IR : Validate amide C=O stretch at ~1650 cm⁻¹ and C-Br at ~550 cm⁻¹ .

- Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ at m/z 242.0 (C10H11BrNO⁺) .

Q. How can crystallographic data for this compound be generated and interpreted using widely accepted software?

- Procedure :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure Solution : Employ SHELXD for phase problem resolution and SHELXL for refinement .

- Visualization : Generate ORTEP diagrams via ORTEP-3 to depict thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromoethyl group in cross-coupling or substitution reactions?

- Mechanistic Analysis :

- SN2 Pathways : The bromoethyl group undergoes nucleophilic substitution with amines or thiols (e.g., in Suzuki-Miyaura coupling). Monitor kinetics via ¹H NMR to track bromide displacement .

- Steric Effects : The 2-methyl group on the benzamide ring may hinder axial attack, favoring retention of configuration .

Q. How should researchers address contradictions in reported synthetic yields or crystallographic parameters for similar benzamide derivatives?

- Case Study :

- Yield Discrepancies : Compare methods from (98% yield via direct acylation) vs. lower yields (e.g., 70–80%) in reflux-based protocols . Factors include solvent polarity (DMF vs. THF) and catalyst presence (e.g., Pd/C in hydrogenation steps ).

- Crystallographic Data : Validate unit cell parameters against Cambridge Structural Database entries. For example, discrepancies in bond angles >2° may indicate twinning or incorrect space group assignment .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

- SAR Workflow :

- Derivatization : Synthesize analogs by replacing bromoethyl with iodoethyl or azide groups .

- Biological Assays : Test cytotoxicity (e.g., IC50 in cancer cell lines) and compare with computational docking results (e.g., AutoDock Vina for protein-ligand binding) .

- Data Correlation : Use multivariate analysis to link electronic properties (Hammett σ constants) to bioactivity .

Q. How can high-throughput crystallography pipelines enhance the study of halogen bonding in this compound?

- High-Throughput Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.